1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 1-methylpyrazole under basic conditions to form an intermediate. This intermediate is then subjected to further reactions with additional pyrazole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key signaling pathways involved in disease progression, such as those related to inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dichlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(3′,4′-Dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Uniqueness
1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern on the pyrazole rings and the presence of a dichlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H16Cl2N6 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C18H16Cl2N6/c1-24-10-13(7-21-24)17-6-18(14-8-22-25(2)11-14)26(23-17)9-12-3-4-15(19)16(20)5-12/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
MLMGGIOCKWABMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC(=C(C=C3)Cl)Cl)C4=CN(N=C4)C |
Origin of Product |
United States |
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